[(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-Dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate [(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-Dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Brand Name: Vulcanchem
CAS No.: 102339-98-0
VCID: VC0020802
InChI: InChI=1S/C25H34O16/c1-36-15-6-11(2-4-12(15)28)3-5-18(31)37-10-17-20(33)21(34)25(40-17)41-23-14(30)9-38-24(22(23)35)39-16(8-27)19(32)13(29)7-26/h2-7,13-14,16-17,19-25,27-30,32-35H,8-10H2,1H3/b5-3+/t13-,14+,16+,17-,19+,20-,21+,22+,23-,24-,25?/m0/s1
SMILES: COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(O2)OC3C(COC(C3O)OC(CO)C(C(C=O)O)O)O)O)O)O
Molecular Formula: C25H34O16
Molecular Weight: 590.5 g/mol

[(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-Dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

CAS No.: 102339-98-0

Main Products

VCID: VC0020802

Molecular Formula: C25H34O16

Molecular Weight: 590.5 g/mol

[(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-Dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate - 102339-98-0

CAS No. 102339-98-0
Product Name [(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-Dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Molecular Formula C25H34O16
Molecular Weight 590.5 g/mol
IUPAC Name [(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C25H34O16/c1-36-15-6-11(2-4-12(15)28)3-5-18(31)37-10-17-20(33)21(34)25(40-17)41-23-14(30)9-38-24(22(23)35)39-16(8-27)19(32)13(29)7-26/h2-7,13-14,16-17,19-25,27-30,32-35H,8-10H2,1H3/b5-3+/t13-,14+,16+,17-,19+,20-,21+,22+,23-,24-,25?/m0/s1
Standard InChIKey ZZXREVQVZCYAIE-IGBVEJJSSA-N
Isomeric SMILES COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@H]2[C@@H]([C@H](C(O2)O[C@H]3[C@@H](CO[C@H]([C@@H]3O)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O)O
SMILES COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(O2)OC3C(COC(C3O)OC(CO)C(C(C=O)O)O)O)O)O)O
Canonical SMILES COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(O2)OC3C(COC(C3O)OC(CO)C(C(C=O)O)O)O)O)O)O
Synonyms 5-O-feruloyl-alpha-L-arabinofuranosyl-1-3-beta-D-xylopyranosyl-1-4-D-xylose
FAX(2) cpd
FAX2 cpd
FAXX
O-(5-O-(feruloyl)-alpha-arabinofuranosyl)-(1-3)-O-beta-xylopyranosyl-(1-4)-xylopyranose
PubChem Compound 6438925
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator